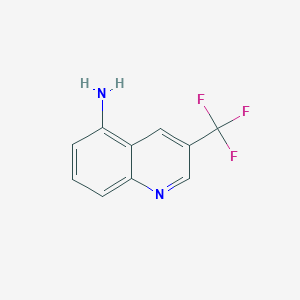

3-(Trifluoromethyl)quinolin-5-amine

Overview

Description

3-(Trifluoromethyl)quinolin-5-amine is a quinoline derivative. It has a CAS Number of 1824276-05-2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be involved in the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 .Scientific Research Applications

Synthesis and Chemical Interactions

The interaction of polyfluorinated quinolines, including 3-(Trifluoromethyl)quinolin-5-amine derivatives, with sodium or potassium amide in liquid ammonia demonstrates nucleophile addition on the pyridine ring. Such interactions facilitate the synthesis of quinoline-2-amines, exemplifying the potential of these compounds in nucleophilic synthetic processes (Gurskaya, Selivanova, & Shteingarts, 2012). Additionally, 3-trifluoroacetyl-quinolin-2(1H)-ones serve as carbonyl and acid surrogates in Passerini and Ugi-type reactions, highlighting their utility in synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions (Madhu, Jetti, Narsaiah, & Punna, 2022).

Antimicrobial Applications

Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline exhibit potential as antimicrobial agents, displaying antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, compounds derived from 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide have shown significant antibacterial and antifungal performance, suggesting their potential as antituberculosis agents (Garudachari, Isloor, Satyanaraya, Ananda, & Fun, 2014).

Novel Synthetic Methods

A copper-catalyzed cascade cyclization method facilitates the synthesis of trifluoromethyl-containing spiro compounds, illustrating the chemical versatility and potential biological activity of these compounds (Meng, Chen, Yu, & Han, 2017). The development of a highly selective remote C–H trifluoromethylation technique for 8-aminoquinoline scaffolds showcases advancements in functionalizing quinoline derivatives under mild conditions without external photocatalysts (Zhao, Li, Xie, & Wang, 2018).

Safety and Hazards

Future Directions

The future directions for 3-(Trifluoromethyl)quinolin-5-amine and similar compounds could involve further exploration of their various biological activities. Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years, indicating their potential for therapeutic applications .

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets .

Biochemical Pathways

It is known that compounds containing a trifluoromethyl group can have various pharmacological activities

Pharmacokinetics

The trifluoromethyl group can enhance the lipophilicity of a compound, which can potentially improve its bioavailability .

Result of Action

One study found that a compound with a similar structure showed anti-proliferative activity against a non-small cell lung cancer cell line

Properties

IUPAC Name |

3-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMXQQDABAFPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)

![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)

![2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid](/img/structure/B3111449.png)

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)